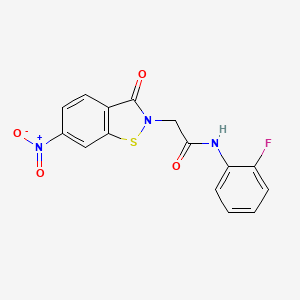

N-(2-fluorophenyl)-2-(6-nitro-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

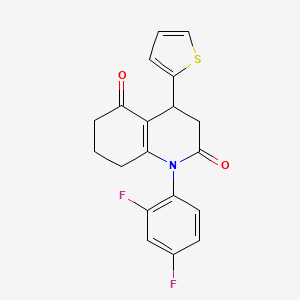

N-(2-fluorophenyl)-2-(6-nitro-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide, also known by its chemical formula C15H8FNO4S, is a synthetic organic compound. Let’s break down its structure:

- The benzothiazole core consists of a fused benzene ring and a thiazole ring.

- The nitro group (NO2) at position 6 adds electron-withdrawing properties.

- The fluorophenyl group (C6H4F) at position 2 enhances lipophilicity.

Preparation Methods

Synthetic Routes::

- Condensation Reaction :

- The compound can be synthesized via a condensation reaction between 2-aminobenzothiazole and 2-fluorobenzoyl chloride .

- The reaction occurs in anhydrous solvent (e.g., dichloromethane) with a base (such as triethylamine) as a catalyst.

- The amide linkage forms during this step.

- Nitration :

- The nitro group is introduced by treating the intermediate with a mixture of concentrated nitric acid and sulfuric acid.

- The reaction occurs at low temperatures to avoid side reactions.

- Acetylation :

- Acetylation of the amino group is achieved using acetic anhydride or acetyl chloride.

- The final product is isolated by recrystallization or column chromatography.

- Industrial-scale production typically involves batch or continuous processes.

- Optimization focuses on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

- Oxidation : The nitro group can undergo reduction to form an amino group.

- Substitution : The fluorophenyl group is susceptible to nucleophilic substitution reactions.

- Common Reagents : Nitric acid, sulfuric acid, acetic anhydride, base catalysts.

- Major Products : N-(2-fluorophenyl)-2-(6-amino-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide.

Scientific Research Applications

- Medicinal Chemistry :

- Potential as an anti-inflammatory agent due to its benzothiazole scaffold.

- Exploration of its antibacterial or antifungal properties.

- Biological Studies :

- Investigation of its interaction with enzymes or receptors.

- Cellular uptake and distribution studies.

- Industry :

- Use as a precursor for other compounds.

- Development of fluorescent probes.

Mechanism of Action

- Target : Molecular pathways related to inflammation or microbial growth.

- Pathways : Activation or inhibition of specific enzymes or receptors.

- Further Research Needed : Detailed studies to elucidate its precise mechanism.

Comparison with Similar Compounds

- Similar Compounds :

- 2-Aminobenzothiazole : Lacks the fluorophenyl group.

- 2-(6-Nitrobenzothiazol-2(3H)-yl)acetamide : Lacks the fluorine substituent.

- Uniqueness : The combination of fluorophenyl and nitro groups sets N-(2-fluorophenyl)-2-(6-nitro-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide apart.

Properties

CAS No. |

889953-75-7 |

|---|---|

Molecular Formula |

C15H10FN3O4S |

Molecular Weight |

347.3 g/mol |

IUPAC Name |

N-(2-fluorophenyl)-2-(6-nitro-3-oxo-1,2-benzothiazol-2-yl)acetamide |

InChI |

InChI=1S/C15H10FN3O4S/c16-11-3-1-2-4-12(11)17-14(20)8-18-15(21)10-6-5-9(19(22)23)7-13(10)24-18/h1-7H,8H2,(H,17,20) |

InChI Key |

IFQAIZGTXOGHSA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CN2C(=O)C3=C(S2)C=C(C=C3)[N+](=O)[O-])F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(3-cyano-6-propylpyridin-2-yl)sulfanyl]-2-methylpropanoate](/img/structure/B11492257.png)

![1-(4-{3-[4-(3-Chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethanone](/img/structure/B11492260.png)

![N-benzyl-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11492266.png)

![3-[2-(4-methoxyphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]phenol](/img/structure/B11492274.png)

![7-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11492283.png)

![2-chloro-4-methyl-6-[(2E)-1-methyl-2-(2-nitrobenzylidene)hydrazinyl]pyridine-3-carbonitrile](/img/structure/B11492294.png)

![Methyl ({[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)(phenyl)acetate](/img/structure/B11492305.png)

![5-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-3-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11492313.png)

![N-{2-[(3-ethyloxetan-3-yl)methoxy]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-fluorobenzamide](/img/structure/B11492345.png)

![5-(4-ethoxyphenyl)-4-(2-fluorophenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11492353.png)